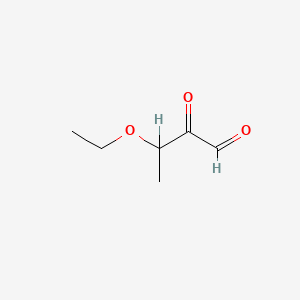

3-Ethoxy-2-oxobutyraldehyde

Description

Conceptual Framework of α-Ketoaldehydes as Pivotal Organic Intermediates

α-Ketoaldehydes, characterized by a dicarbonyl functionality where an aldehyde carbonyl is adjacent to a ketone carbonyl, are recognized as highly versatile intermediates in modern organic synthesis. Their unique structural feature, possessing two adjacent electrophilic centers, imparts a distinct reactivity profile that synthetic chemists have extensively utilized. rsc.org This bifunctionality allows them to participate in a wide array of chemical transformations, serving as crucial building blocks for the construction of complex molecular architectures, particularly heterocyclic compounds. rsc.orgnih.gov

The reactivity of α-ketoaldehydes is central to their role as synthetic precursors. They are key components in various multicomponent reactions (MCRs), which are efficient processes that combine three or more substrates in a single operation to form a complex product. rsc.orgnih.gov This approach aligns with the principles of green chemistry by improving atom economy and reducing waste. nih.gov Research has demonstrated their utility in copper-catalyzed three-component reactions to produce 1,4-diketones, which are themselves valuable synthetic intermediates for creating derivatives like furans, pyrroles, and pyrazoles. organic-chemistry.orgacs.org Furthermore, α-ketoaldehydes are employed in the synthesis of α-imino ketones by condensation with amines, providing precursors for aza-heterocyclic compounds. researchgate.netthieme-connect.com The development of efficient methods for the synthesis of α-ketoaldehydes, such as the selective oxidation of α-hydroxy ketones, continues to be an active area of research, underscoring their importance. rsc.orgchemrxiv.org

Contextualization of 3-Ethoxy-2-oxobutyraldehyde within the Broader Class of Ethoxy-Substituted α-Ketoaldehydes

This compound, also known as 3-ethoxy-2-oxobutanal, is a specific member of the α-ketoaldehyde class. lookchem.comuni.lu It is structurally distinguished by the presence of an ethoxy group (-OCH₂CH₃) at the C3 position, adjacent to the ketone function. This substitution is significant as it modulates the electronic and steric properties of the molecule compared to unsubstituted glyoxal (B1671930) or simple alkyl-substituted α-ketoaldehydes. The electron-donating nature of the ethoxy group can influence the reactivity of the adjacent carbonyl centers.

While the broader class of ethoxy-substituted α-ketoaldehydes is not as extensively documented as a distinct family, the principles of their reactivity can be inferred. The ethoxy substituent can impact reaction mechanisms and product distributions in synthetic applications. For instance, in reactions involving nucleophilic attack, the inductive effect of the ethoxy group can alter the relative electrophilicity of the two carbonyl carbons. The synthesis of such compounds can potentially follow general routes for α-ketoaldehydes, with the ethoxy group being introduced at an earlier stage in the synthetic sequence. google.com The specific properties of this compound are summarized in the table below.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₀O₃ lookchem.comuni.lu |

| Molecular Weight | 130.14 g/mol lookchem.com |

| InChIKey | VUNAKDMJSGEODG-UHFFFAOYSA-N uni.lu |

| Boiling Point | 151.2°C at 760 mmHg lookchem.com |

| Density | 1.01 g/cm³ lookchem.com |

| Flash Point | 49.1°C lookchem.com |

This interactive table summarizes key data points for this compound.

Research into related compounds, such as metal complexes of this compound bis(thiosemicarbazone), highlights the role of the core α-ketoaldehyde structure in forming larger, functional molecules for applications in areas like medicinal chemistry. acs.org

Foundational Research Trajectories for Versatile Carbonyl Compounds in Advanced Organic Synthesis

The study of this compound is situated within the broader research trajectory of versatile carbonyl compounds, which are fundamental to advanced organic synthesis. researchgate.netbenthamdirect.com Carbonyl groups are among the most important functional groups in organic chemistry due to their reactivity and ability to be converted into a vast number of other functionalities. researchgate.netbenthamdirect.com Research in this field focuses on several key areas.

One major trajectory is the development of novel catalytic methods to achieve functionalization of carbonyl compounds. thieme-connect.combohrium.com This includes the use of organocatalysis and earth-abundant metal catalysts to perform reactions like α-functionalization, α,β-dehydrogenation, and asymmetric transformations, which are crucial for building stereochemically complex molecules. thieme-connect.combohrium.comacs.org Another significant research direction involves the use of carbonyl compounds as versatile synthons for the synthesis of heterocyclic systems, which are prevalent in natural products and biologically active molecules. rsc.org For example, straight-chain ω-amino-α,β-unsaturated carbonyl compounds are key precursors for nitrogen-containing heterocycles. rsc.org

Furthermore, the concept of using carbonyl compounds as building blocks in multicomponent reactions continues to be a powerful strategy for diversity-oriented synthesis, allowing for the rapid generation of libraries of complex molecules from simple precursors. rsc.orgnih.gov The ongoing exploration of the reactivity of unique carbonyl structures, such as α-ketoaldehydes and their derivatives, aims to expand the synthetic toolkit available to chemists for constructing novel molecular frameworks. nih.govacs.org

Structure

3D Structure

Properties

CAS No. |

3688-37-7 |

|---|---|

Molecular Formula |

C6H10O3 |

Molecular Weight |

130.14 g/mol |

IUPAC Name |

3-ethoxy-2-oxobutanal |

InChI |

InChI=1S/C6H10O3/c1-3-9-5(2)6(8)4-7/h4-5H,3H2,1-2H3 |

InChI Key |

VUNAKDMJSGEODG-UHFFFAOYSA-N |

SMILES |

CCOC(C)C(=O)C=O |

Canonical SMILES |

CCOC(C)C(=O)C=O |

Other CAS No. |

3688-37-7 |

Synonyms |

3-ethoxy-2-oxobutyraldehyde kethocal kethoxal |

Origin of Product |

United States |

Strategic Methodologies for the Academic Synthesis of 3 Ethoxy 2 Oxobutyraldehyde

Historical Development of α-Ketoaldehyde Synthetic Routes

The synthesis of α-ketoaldehydes, also known as glyoxals, has a rich history, with early methods often relying on harsh oxidative conditions. One of the classical and historically significant methods is the Riley oxidation, first reported in 1932, which utilizes selenium dioxide (SeO₂) to oxidize α-methylene groups adjacent to a carbonyl to afford a 1,2-dicarbonyl compound. wikipedia.orgdu.ac.in This method, while effective for certain substrates, suffers from the toxicity of selenium compounds. du.ac.in

Another early approach involved the oxidation of methyl ketones. For instance, the oxidation of acetophenone (B1666503) with SeO₂ yields oxo(phenyl)acetaldehyde. du.ac.in Over the years, various other oxidizing agents have been employed, each with its own set of advantages and limitations. The development of these methods has been driven by the need for higher yields, greater substrate scope, and milder reaction conditions.

Established Preparative Pathways for 3-Ethoxy-2-oxobutyraldehyde

The synthesis of this compound can be achieved through several established routes, primarily involving the oxidation of suitable precursors.

Exploration of Reported Synthetic Protocols (e.g., R. Moffet et al. methodologies for glyoxal (B1671930) derivatives)

A significant contribution to the synthesis of glyoxal derivatives was made by R. H. Moffett and his colleagues in 1957. Their work provides a general and effective method for the preparation of α-ketoaldehydes from α-bromo ketones. thieme-connect.de This methodology can be adapted for the synthesis of this compound. The general procedure involves the reaction of an α-bromoketone with a tertiary amine oxide, followed by hydrolysis.

A plausible synthetic sequence for this compound, drawing from the principles of Moffett's work and other established methods, would likely start from a readily available precursor such as 1-ethoxy-2-butanone. This starting material can be brominated at the α-position to the ketone to yield 1-bromo-1-ethoxy-2-butanone. Subsequent treatment of this α-bromoketone with a suitable oxidizing agent, or a nucleophilic displacement followed by oxidation, would lead to the desired this compound.

Another established method for the synthesis of α-ketoaldehydes is the oxidation of α-hydroxy ketones. rsc.org Therefore, an alternative pathway to this compound could involve the synthesis of 3-ethoxy-2-hydroxybutanal, which can then be oxidized to the target compound.

Detailed Mechanistic Analysis of Key Transformations in this compound Synthesis

The key transformation in the synthesis of this compound via the oxidation of an α-methylene ketone with selenium dioxide proceeds through a well-studied mechanism. The reaction is believed to initiate with the enol form of the ketone attacking the electrophilic selenium atom of SeO₂. This is followed by a series of proton transfers and a rearrangement, ultimately leading to the formation of a selenium-containing intermediate which then hydrolyzes to give the α-ketoaldehyde and elemental selenium. wikipedia.org

In the case of the Moffett methodology, the reaction of an α-bromoketone with a tertiary amine N-oxide, such as pyridine (B92270) N-oxide, likely proceeds through a nucleophilic attack of the N-oxide on the carbon bearing the bromine atom. This would form an intermediate that, upon rearrangement and hydrolysis, yields the α-ketoaldehyde.

Advancements in Stereoselective and Sustainable Synthetic Approaches for α-Ketoaldehydes

Recent research has focused on developing more stereoselective and sustainable methods for the synthesis of α-ketoaldehydes, moving away from toxic reagents and harsh conditions.

Copper-catalyzed oxidation of α-hydroxy ketones using molecular oxygen as the oxidant presents an efficient and environmentally friendly approach to α-ketoaldehydes. rsc.org This method offers high yields and broad substrate applicability. rsc.org Electrochemical methods are also emerging as a green alternative, enabling the synthesis of α-ketoamides from α-ketoaldehydes under catalyst- and oxidant-free conditions, highlighting the potential for cleaner synthetic routes.

Furthermore, the use of Oxone as an oxidizing agent in a two-phase water-organic solvent system provides a simple and safe route to α-ketoaldehydes from sulfoxonium ylides. wikipedia.org This method simplifies product isolation and avoids the use of hazardous materials.

Rigorous Purification and Characterization Techniques for Research-Grade this compound

The purification of α-ketoaldehydes like this compound requires careful techniques due to their tendency to hydrate (B1144303) and polymerize. thieme-connect.dearchive.org Distillation is a common method for purification, although it must be performed under reduced pressure to avoid thermal decomposition. google.comgre.ac.uk Column chromatography can also be employed for purification. google.com

For characterization, a combination of spectroscopic methods is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy is highly diagnostic for aldehydes, with the aldehyde proton (R-CHO) typically appearing in the downfield region around 9-10 ppm. pressbooks.pubopenstax.org For this compound, one would expect to see characteristic signals for the ethoxy group (a triplet and a quartet), a doublet for the methyl group adjacent to the chiral center, and a multiplet for the proton at the chiral center, in addition to the aldehyde proton signal.

¹³C NMR spectroscopy is also very informative, with the carbonyl carbons of aldehydes and ketones appearing in the range of 190-215 ppm. pressbooks.publibretexts.org The two carbonyl carbons of this compound would have distinct chemical shifts in this region.

Infrared (IR) Spectroscopy:

IR spectroscopy is a powerful tool for identifying the carbonyl groups. Aldehydes and ketones show a strong C=O stretching absorption between 1660 and 1770 cm⁻¹. pressbooks.pubopenstax.org Saturated aliphatic ketones typically absorb around 1715 cm⁻¹, while aldehydes show a characteristic C-H stretching absorption around 2720 and 2820 cm⁻¹. pressbooks.publibretexts.org

The following table summarizes the expected spectroscopic data for this compound:

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Aldehyde proton (9-10 ppm), ethoxy group (triplet and quartet), methyl group (doublet), methine proton (multiplet) |

| ¹³C NMR | Two carbonyl carbons (190-215 ppm), signals for the ethoxy group and the butanal backbone |

| IR | Strong C=O stretching absorption (~1715-1730 cm⁻¹), aldehyde C-H stretching (~2720, 2820 cm⁻¹) |

Reactivity and Fundamental Reaction Pathways of 3 Ethoxy 2 Oxobutyraldehyde

Intrinsic Reactivity of the α-Ketoaldehyde Functionality: Electrophilic and Nucleophilic Regimes

The reactivity of 3-Ethoxy-2-oxobutyraldehyde is dominated by the presence of the vicinal dicarbonyl, or α-ketoaldehyde, moiety. This functional group consists of an aldehyde and a ketone carbonyl group on adjacent carbon atoms, creating a molecule with two highly electrophilic centers. The electron-withdrawing nature of the oxygen atoms polarizes the carbon-oxygen double bonds, inducing significant partial positive charges (δ+) on both the aldehydic and ketonic carbons. youtube.com

Consequently, these carbons are susceptible to attack by a wide array of nucleophiles. Generally, in unsymmetrical α-ketoaldehydes, the aldehyde carbon is sterically less hindered and thus often more reactive towards nucleophilic attack than the ketone carbon. saskoer.ca Aldehydes are typically more electrophilic than ketones due to having only one alkyl group, which provides less steric hindrance and less electron-donating stabilization compared to the two alkyl groups of a ketone. saskoer.ca

The molecule's electrophilic nature is central to its chemistry, particularly in reactions with biological nucleophiles. Aldehydes can be classified based on their reactivity profiles. Saturated aldehydes are considered "hard" electrophiles, which preferentially react with "hard" nucleophiles like the primary amine groups in lysine (B10760008) residues. nih.gov In contrast, α,β-unsaturated and α-oxoaldehydes are categorized as "soft" electrophiles, showing a preference for reacting with "soft" nucleophiles such as the thiolate groups of cysteine residues. nih.gov The reactivity of these electrophilic sites is influenced by factors including the chemical nature of the attacking nucleophile, the accessibility of the reaction site, and the pH of the environment. nih.gov

While primarily electrophilic, the α-carbons can, under strongly basic conditions, be deprotonated to form an enolate. This enolate is a nucleophile and can participate in various carbon-carbon bond-forming reactions, although this reactivity is less commonly exploited compared to the electrophilicity of the carbonyl carbons.

Table 1: Reactive Sites in this compound

| Site | Functional Group | Type of Reactivity | Common Reactants |

| C1 Carbon | Aldehyde | Electrophilic | Nucleophiles (e.g., amines, thiols, alcohols, Grignard reagents) |

| C2 Carbon | Ketone | Electrophilic | Nucleophiles (generally less reactive than C1) |

| C3 α-Hydrogen | Methylene | Acidic (potential for enolate formation) | Strong bases |

Stereochemical Outcomes and Diastereoselectivity in Reactions Involving the α-Ketoaldehyde Moiety

The carbon at the 3-position of this compound, which is bonded to the ethoxy group, is a chiral center. The presence of this stereocenter means that the molecule exists as a pair of enantiomers. Reactions occurring at the prochiral carbonyl centers (C1 and C2) can, therefore, lead to the formation of diastereomers. The existing chiral center can influence the stereochemical course of nucleophilic additions to the carbonyl groups, a principle known as diastereoselection.

Although specific studies on the diastereoselectivity of this compound are not extensively detailed in the reviewed literature, general principles of asymmetric synthesis apply. The approach of a nucleophile to either face of the planar carbonyl groups can be sterically or electronically biased by the adjacent chiral center. This can result in one diastereomeric product being formed in excess over the other. The degree of diastereoselectivity depends on the nature of the nucleophile, the reaction conditions (temperature, solvent), and whether a chelating metal is involved, which can create a more rigid transition state and enhance stereochemical control.

Condensation Reactions with Nitrogen and Sulfur Donor Species for Ligand Formation

A significant aspect of the chemistry of this compound is its use as a precursor for synthesizing multidentate ligands through condensation reactions. The two carbonyl groups provide ideal sites for reaction with compounds containing primary amine functionalities, particularly those also possessing other donor atoms, leading to the formation of Schiff bases and other complex chelating agents. nih.govscispace.com

The most studied condensation reaction involving this compound is its reaction with thiosemicarbazide (B42300) to form this compound bis(thiosemicarbazone), commonly abbreviated as H₂KTS. scispace.comresearchgate.net This reaction involves the nucleophilic attack of the terminal amino group of two equivalents of thiosemicarbazide on the aldehydic and ketonic carbonyl carbons of one equivalent of the dicarbonyl compound. This is followed by dehydration to form the characteristic carbon-nitrogen double bond (azomethine or imine) of a Schiff base. scispace.com

Thiosemicarbazones are of significant interest due to their ability to act as potent metal chelators. scispace.comresearchgate.net The resulting H₂KTS ligand possesses a conjugated NNS donor set that readily coordinates with transition metal ions, such as copper(II), to form stable metal complexes like CuKTS. scispace.comacs.orgnih.gov In these complexes, the ligand typically coordinates to the metal ion through the imine nitrogen and the thiolate sulfur atoms, forming stable five-membered chelate rings. scispace.comresearchgate.net The formation of metal chelates is often crucial for the biological activity of these compounds. researchgate.netscielo.br For instance, the antitumor activity of H₂KTS against certain tumor cells was found to be dependent on the presence of copper ions to form the active CuKTS complex. scielo.br

Beyond thiosemicarbazones, the dicarbonyl moiety of this compound is a versatile platform for creating a wide variety of other Schiff base ligands. Condensation with different primary amines can yield ligands with diverse electronic and steric properties. Schiff base ligands are well-recognized for their biological significance and their ability to form stable metal complexes. nih.govijpbs.com

By reacting this compound with various bifunctional or trifunctional primary amines, it is possible to synthesize polydentate ligands capable of forming chelate rings with metal ions. For example, reaction with amino acids, pyridylamines, or other substituted anilines can produce ligands with different donor atom sets (e.g., N,O- or N,N,N-donors), which in turn affects the geometry and stability of the resulting metal complexes. These complexes have applications in areas ranging from catalysis to medicinal chemistry. nih.govijpbs.com

Oxidative and Reductive Transformations of this compound

The α-ketoaldehyde functionality in this compound can undergo both oxidation and reduction.

Oxidation: The aldehyde group is particularly susceptible to oxidation and can be readily converted to a carboxylic acid under mild oxidizing conditions. Stronger oxidation could potentially lead to cleavage of the carbon-carbon bond between the carbonyls. The copper(II) complex of its thiosemicarbazone derivative, CuKTS, has been shown to slowly oxidize thiol groups. researchgate.net

Reduction: The carbonyl groups can be reduced to hydroxyl groups. Selective reduction of the more reactive aldehyde group would yield an α-hydroxy ketone, while reduction of both carbonyls would produce a diol. The reduction of CuKTS, the copper(II) complex of the bis(thiosemicarbazone), is a key step in its biological mechanism of action. aacrjournals.orgnih.gov This process involves the reduction of the Cu(II) center to Cu(I), often mediated by cellular thiols, leading to the dissociation of the complex. aacrjournals.orgnih.govworktribe.com

The one-electron reduction potential of CuKTS has been measured, indicating that it can react with redox-active groups within a cell. researchgate.net

Rearrangement Reactions and Tautomerism Studies Pertaining to this compound

The structure of this compound allows for the possibility of certain rearrangement and tautomeric transformations.

Tautomerism: The compound can exhibit keto-enol tautomerism. A proton can be removed from the C3 carbon, which is alpha to the ketonic carbonyl group, to form an enolate intermediate. This can then be protonated on the oxygen atom to yield an enol form. This equilibrium between the keto and enol forms is a fundamental characteristic of carbonyl compounds.

Rearrangement Reactions: While specific studies on rearrangement reactions of this compound are not prominent, related structures can undergo such transformations. For instance, oximes derived from aldehydes or ketones can undergo the Beckmann rearrangement when treated with acid to form amides or nitriles. masterorganicchemistry.com If this compound were converted to its corresponding dioxime, it could theoretically undergo a rearrangement, although this specific pathway has not been reported in the searched literature.

Theoretical and Computational Investigations of 3 Ethoxy 2 Oxobutyraldehyde and Its Derivatives

Application of Quantum Chemical Methods for Molecular Structure and Electronic Property Analysis

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in determining the three-dimensional structure and understanding the electronic nature of carbonyl compounds. For a molecule like 3-ethoxy-2-oxobutyraldehyde, DFT calculations, often using hybrid functionals like B3LYP, can predict key geometrical parameters such as bond lengths, bond angles, and dihedral angles. These calculations are performed by solving the Kohn-Sham equations to find the minimum energy conformation of the molecule. The choice of basis set, such as 6-311++G(d,p), is crucial for obtaining accurate results that correlate well with experimental data, should it be available from techniques like X-ray crystallography.

Beyond molecular geometry, these methods are used to analyze electronic properties that govern the molecule's reactivity. researchgate.net The distribution of electrons within the molecule can be visualized through molecular electrostatic potential (MEP) maps, which identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the carbonyl carbons are expected to be electrophilic centers.

Furthermore, quantum chemical descriptors derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provide quantitative measures of reactivity. conicet.gov.ar The HOMO-LUMO energy gap is a key indicator of chemical stability; a smaller gap suggests higher reactivity. conicet.gov.ar Other descriptors that can be calculated include ionization potential, electron affinity, electronegativity, chemical potential, hardness, and softness, which all contribute to a comprehensive understanding of the molecule's electronic behavior. conicet.gov.ar Natural Bond Orbital (NBO) analysis can also be employed to study charge delocalization and hyperconjugative interactions that contribute to the molecule's stability. conicet.gov.ar

Table 1: Representative Quantum Chemical Descriptors and Their Significance

| Descriptor | Significance |

| HOMO Energy | Related to the ability to donate electrons. |

| LUMO Energy | Related to the ability to accept electrons. |

| HOMO-LUMO Gap | Indicator of chemical reactivity and stability. |

| Ionization Potential | The energy required to remove an electron. |

| Electron Affinity | The energy released when an electron is added. |

| Electronegativity | The ability of an atom to attract electrons. |

| Chemical Hardness | Resistance to change in electron distribution. |

Computational Elucidation of Reaction Mechanisms and Transition States for Derivatives of this compound

Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions involving aldehydes and their derivatives. By mapping the potential energy surface (PES), researchers can identify reactants, products, intermediates, and, crucially, transition states. libretexts.orgmuni.cz The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to understanding the reaction's kinetics. nih.gov

For derivatives of this compound, various reaction mechanisms can be computationally explored. For instance, nucleophilic attack on one of the carbonyl carbons is a fundamental reaction for this class of compounds. nih.govnih.gov DFT calculations can model the approach of a nucleophile, the formation of a tetrahedral intermediate, and the subsequent steps of the reaction. The activation energy barrier can be calculated from the energy difference between the reactants and the transition state, providing a quantitative prediction of the reaction rate. nih.gov

Computational studies on related α,β-unsaturated carbonyl compounds have successfully used transition-state calculations to predict reactivity with biological nucleophiles like glutathione. researchgate.net Similar approaches could be applied to this compound to understand its potential biological activity. These calculations can also elucidate the role of catalysts in reactions, for example, by modeling how a Lewis acid might coordinate to a carbonyl oxygen to increase the electrophilicity of the carbonyl carbon. researchgate.net

Moreover, complex reaction pathways, such as deformylation reactions catalyzed by metal complexes, have been studied using DFT. nih.govacs.org These studies reveal intricate details of the mechanism, including the sequence of bond-breaking and bond-forming events. nih.govacs.org For derivatives of this compound, computational modeling could predict the feasibility of various synthetic transformations and help in the design of new reactions.

In Silico Prediction and Interpretation of Spectroscopic Parameters (e.g., UV-Vis, NMR, Vibrational Frequencies)

Computational methods have become indispensable for predicting and interpreting the spectroscopic data of organic molecules. These in silico approaches can provide valuable information for structure elucidation and characterization.

Vibrational Frequencies (IR and Raman): DFT calculations can predict the vibrational frequencies of a molecule with a good degree of accuracy. mdpi.com By calculating the second derivatives of the energy with respect to the atomic positions, a full set of vibrational modes and their corresponding frequencies can be obtained. mdpi.com These calculated frequencies are often scaled by an empirical factor to better match experimental data from infrared (IR) and Raman spectroscopy. For this compound, this would allow for the assignment of specific peaks in the experimental spectra to the stretching and bending vibrations of its functional groups, such as the C=O and C-O-C bonds. mdpi.com

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants is another significant application of computational chemistry. nih.govnih.gov The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a popular approach for calculating NMR shielding tensors. rsc.org These can then be converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Such calculations can help in assigning the signals in ¹H and ¹³C NMR spectra to specific atoms in the molecule, which can be particularly useful for complex structures or for distinguishing between isomers. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities in a UV-Vis spectrum. conicet.gov.ar For this compound, TD-DFT could predict the wavelengths of the n → π* and π → π* transitions associated with its carbonyl groups. libretexts.orgrsc.org This information can be used to interpret the experimental UV-Vis spectrum and understand the electronic structure of the molecule. doi.org

Table 2: Overview of In Silico Spectroscopy Methods

| Spectroscopic Technique | Computational Method | Predicted Parameters |

| Infrared (IR) & Raman | DFT | Vibrational Frequencies and Intensities |

| NMR | DFT with GIAO | Chemical Shifts and Coupling Constants |

| UV-Vis | TD-DFT | Excitation Energies and Oscillator Strengths |

Detailed Analysis of Ligand-Metal Interactions and Molecular Orbital Characterization

The carbonyl groups in this compound and its derivatives make them potential ligands for metal ions. Computational chemistry offers a detailed picture of the bonding and electronic structure of the resulting metal complexes. Aldehydes and ketones can coordinate to a metal center in two primary modes: through a sigma-donation from an oxygen lone pair (η¹-O-bonded) or through a pi-interaction involving the C=O double bond (η²-C,O-bonded). wikipedia.org The preferred coordination mode depends on factors such as the nature of the metal, its oxidation state, and the other ligands present. wikipedia.org

DFT calculations can be used to determine the optimized geometries of these metal complexes and to calculate the binding energies, providing insight into their stability. Molecular Orbital (MO) analysis is a key tool for understanding the nature of the ligand-metal bond. It can reveal the extent of sigma-donation from the ligand to the metal and pi-backdonation from the metal to the ligand's π* orbitals. This type of analysis has been applied to various transition-metal carbonyl complexes to elucidate the nature of the metal-metal and metal-ligand interactions. acs.org

For complexes of this compound, MO analysis could be used to understand how the electronic structure of the ligand is perturbed upon coordination. For instance, coordination to a metal can alter the reactivity of the carbonyl group, a phenomenon that is central to many catalytic processes. Computational studies can model these effects and provide a rational basis for the design of new catalysts. acs.org

Conformational Analysis and Energy Landscape Studies through Computational Approaches

Due to the presence of several single bonds, this compound is a flexible molecule that can exist in multiple conformations. Conformational analysis aims to identify the different stable conformers and to determine their relative energies. acs.orgucsb.edu Understanding the conformational preferences of a molecule is crucial as its properties and reactivity can be highly dependent on its three-dimensional shape. nih.govresearchgate.net

Computational methods are well-suited for exploring the conformational space of flexible molecules. chemrxiv.org A common approach is to perform a systematic or stochastic search by rotating the rotatable bonds in the molecule. ucsb.edu For each generated conformation, a geometry optimization and energy calculation are performed, typically using a computationally less expensive method like molecular mechanics initially, followed by higher-level quantum chemical calculations for the most promising low-energy conformers. ucsb.edu

The results of a conformational analysis are often presented as a potential energy surface (PES), which is a plot of the molecule's energy as a function of one or more geometric parameters, such as dihedral angles. wikipedia.orglibretexts.org The PES reveals the energy minima corresponding to stable conformers and the energy barriers (saddle points) that separate them. libretexts.orgmuni.cz For this compound, this would involve studying the rotation around the C-C and C-O single bonds to identify the most stable arrangements of the ethoxy and aldehyde groups. This information is valuable for understanding its behavior in different environments and its interactions with other molecules.

Academic Applications of 3 Ethoxy 2 Oxobutyraldehyde As a Versatile Synthetic Building Block

Precursor in the Rational Synthesis of Architecturally Complex Organic Molecules

3-Ethoxy-2-oxobutyraldehyde serves as a valuable precursor in the synthesis of complex organic molecules, primarily through its reactive dicarbonyl functionality. This structural feature allows for its participation in a variety of condensation and cyclization reactions, leading to the formation of diverse heterocyclic and architecturally intricate structures.

One notable application is in cascade reactions, a process where multiple bond-forming events occur in a single synthetic operation. For instance, the Brønsted acid-catalyzed cascade ring-opening and cyclization of 3-ethoxy cyclobutanones, which can be conceptually related to the reactivity of this compound, has been utilized to access complex bridged bicyclic systems like 2,8-dioxabicyclo[3.3.1]nonane derivatives. researchgate.net Such cascade reactions are highly efficient in building molecular complexity from relatively simple starting materials.

Furthermore, the general class of α-ketoaldehydes, to which this compound belongs, are recognized as versatile building blocks in complex molecule synthesis. uci.edu Their ability to undergo diastereoselective additions of organometallic reagents provides a pathway to stereochemically rich acyclic and cyclic systems. While direct examples detailing the use of this compound in the total synthesis of complex natural products are not extensively documented in publicly available literature, its potential is underscored by the broad utility of related dicarbonyl compounds in multicomponent and cascade reactions to generate molecular diversity. mdpi.comrsc.org

Instrumental Role in the Development of Novel Ligand Architectures for Advanced Coordination Chemistry

A significant and well-documented application of this compound is in the synthesis of bis(thiosemicarbazone) ligands. acs.orgnih.gov These ligands are formed through the condensation reaction between this compound and thiosemicarbazide (B42300). The resulting bis(thiosemicarbazone) molecules are versatile chelating agents capable of coordinating with a variety of metal ions.

The coordination chemistry of these ligands has been explored with several transition metals, including copper, nickel, and zinc. nih.govinternationaljournalssrg.org The bis(thiosemicarbazone) ligand derived from this compound acts as a tetradentate ligand, binding to the metal center through the sulfur and nitrogen atoms of the thiosemicarbazone moieties. This chelation results in the formation of stable metal complexes with distinct geometries.

The structural versatility of these ligands allows for modifications to be made to the thiosemicarbazide precursor, leading to a range of related ligands with tailored electronic and steric properties. This tunability is crucial for the development of advanced coordination complexes with specific functions.

Below is a table summarizing some of the metal complexes formed with ligands derived from this compound:

| Metal Ion | Ligand | Resulting Complex |

| Copper(II) | This compound bis(thiosemicarbazone) | [Cu(KTS)] |

| Nickel(II) | This compound bis(thiosemicarbazone) | [Ni(KTS)] |

| Zinc(II) | This compound bis(thiosemicarbazone) | [Zn(KTS)] |

Note: KTS refers to the dianion of this compound bis(thiosemicarbazone).

Utilization in the Preparation of Precursors for Catalyst Development

The metal complexes derived from this compound bis(thiosemicarbazone) have been investigated for their potential catalytic activities. While this area is less explored than their biological applications, the inherent coordination chemistry of these complexes suggests their utility as catalyst precursors.

Thiosemicarbazone metal complexes, in general, are known to exhibit catalytic activity in various organic transformations. ekb.eg For example, mixed-ligand thiosemicarbazone complexes of nickel have demonstrated catalytic activity. austinpublishinggroup.com The specific catalytic applications of metal complexes of this compound bis(thiosemicarbazone) are not extensively detailed in the available literature. However, computational studies on thiosemicarbazone metal complexes help in understanding their reactivity patterns, which is crucial for designing novel catalysts. mdpi.com The ability to tune the electronic and steric properties of the ligand by modifying the thiosemicarbazide precursor offers a pathway to potentially modulate the catalytic activity and selectivity of the corresponding metal complexes.

Further research in this area could lead to the development of novel catalysts for a range of chemical reactions, leveraging the stable and well-defined coordination environment provided by the bis(thiosemicarbazone) ligand derived from this compound.

Integration into the Synthesis of Materials with Tunable Optoelectronic Properties (excluding bio-related applications)

The application of this compound in the synthesis of materials with tunable optoelectronic properties is an emerging area with limited specific examples in the current scientific literature. However, the structural motifs that can be generated from this precursor hold promise for the development of functional materials.

Thiosemicarbazone metal complexes, including those derived from this compound, possess conjugated systems and can exhibit interesting photophysical properties. The electronic properties of these complexes can often be tuned by changing the metal center or by modifying the ligand structure. While not extensively studied for optoelectronic applications, some thiosemicarbazone complexes have been investigated for their nonlinear optical (NLO) properties. For instance, a zinc complex of a thiosemicarbazone derived from 4-methoxybenzaldehyde (B44291) has shown second-harmonic generation (SHG) efficiency. scispace.com

Furthermore, the aldehyde and ketone functionalities of this compound could potentially be utilized in the synthesis of conjugated polymers. Aldehyde-functionalized monomers are employed in the synthesis of polymers for organic electronics. By incorporating chromophoric or electronically active units into the structure, it may be possible to create novel polymeric materials with tailored optoelectronic characteristics. The development of synthetic routes to functional polymers from versatile building blocks like this compound represents a promising direction for materials science. researchgate.netmdpi.com

Unaddressed Challenges and Prospective Directions in the Academic Research of 3 Ethoxy 2 Oxobutyraldehyde

Exploration of Asymmetric Synthesis Methodologies for Chiral Derivatives

A significant underexplored area in the chemistry of 3-ethoxy-2-oxobutyraldehyde is the development of asymmetric methodologies to produce its chiral derivatives. The presence of a stereocenter at the C3 position in derivatives of this compound could be of considerable interest for the synthesis of complex, stereochemically-defined molecules.

Current Landscape and Future Directions:

While general methods for the enantioselective synthesis of α-quaternary ketones and aldehydes have been developed, their application to substrates like this compound is not yet reported. nih.govscispace.com Future research should focus on adapting these existing strategies and developing novel ones. Prospective methodologies could include:

Chiral Auxiliaries: The use of practical chiral auxiliaries, such as pseudoephenamine, could provide a reliable route to diastereoselective alkylation or other modifications at the α-position to the carbonyl groups. harvard.edu

Organocatalysis: Asymmetric organocatalysis, which has proven effective for a wide range of transformations, could be employed for the enantioselective functionalization of this compound. For instance, proline-catalyzed α-hydroxylation or aminomethylation reactions could yield valuable chiral building blocks.

Transition Metal Catalysis: The development of chiral transition metal complexes for the catalytic asymmetric synthesis of derivatives of this compound is a promising avenue. For example, palladium-catalyzed asymmetric allylic alkylation could be explored to introduce stereocenters. chemrxiv.org

Biocatalysis: The use of enzymes, such as aldolases or oxidoreductases, offers a highly selective and environmentally benign approach to chiral synthesis. nih.govgoogle.comresearchgate.netsemanticscholar.org Enzymes from organisms like Gluconobacter oxydans have shown regioselective and stereoselective reduction of α-ketocarbonyl compounds, which could be a valuable tool for producing chiral α-hydroxy aldehyde or ketone derivatives from this compound. google.com

A comparative overview of potential asymmetric synthesis strategies is presented in Table 1.

| Methodology | Potential Advantages | Key Challenges for this compound |

| Chiral Auxiliaries | High diastereoselectivity, well-established methods. | Stoichiometric use of auxiliary, cleavage and recovery steps. |

| Organocatalysis | Metal-free, mild reaction conditions, high enantioselectivity. | Catalyst loading, substrate scope, potential for side reactions. |

| Transition Metal Catalysis | High catalytic efficiency, broad substrate scope. | Catalyst cost and toxicity, ligand design, control of regioselectivity. |

| Biocatalysis | High enantioselectivity, mild and green conditions. | Enzyme stability and availability, substrate specificity. |

Table 1: Prospective Asymmetric Synthesis Methodologies for this compound Derivatives

Investigation of Underutilized Reactivity Patterns and Unconventional Transformations

The reactivity of dicarbonyl compounds is rich and varied, yet the specific reactivity patterns of this compound remain under-investigated. wikipedia.org Research in this area should aim to uncover novel transformations that exploit the unique electronic and steric properties conferred by the ethoxy group.

Prospective Research Areas:

Multicomponent Reactions: Aryl glyoxals have been shown to be excellent substrates in multicomponent reactions for the synthesis of heterocycles. nih.gov Similar strategies could be developed for this compound to access novel and complex molecular architectures in a single step.

Domino Reactions: The dual reactivity of the aldehyde and ketone functionalities could be harnessed in domino reaction sequences. For example, an initial reaction at the more reactive aldehyde followed by an intramolecular cyclization involving the ketone could lead to the efficient synthesis of heterocyclic compounds.

Umpolung Strategies: The development of umpolung (reactivity inversion) strategies for the aldehyde group, for instance through the formation of N-heterocyclic carbene (NHC) adducts, could open up new avenues for its use as a nucleophilic acyl anion equivalent. nih.gov

Photochemical Transformations: The photochemical behavior of this compound is another unexplored domain. Photo-induced cycloadditions or rearrangements could lead to the formation of unique and valuable molecular scaffolds.

Integration of Advanced Spectroscopic and In Situ Techniques for Kinetic and Mechanistic Studies

A fundamental understanding of the reaction mechanisms and kinetics involving this compound is crucial for optimizing existing reactions and designing new ones. The application of advanced spectroscopic and in-situ monitoring techniques is essential in this regard.

Future Mechanistic Studies:

In Situ NMR and IR Spectroscopy: Real-time monitoring of reactions using in-situ NMR and IR spectroscopy can provide invaluable information on the formation and consumption of reactants, intermediates, and products. dtu.dkresearchgate.net This would allow for the direct observation of transient species and the elucidation of complex reaction pathways.

Stopped-Flow Kinetics: For rapid reactions, such as the initial steps of hydration or catalysis, stopped-flow techniques coupled with UV-Vis or fluorescence spectroscopy can be employed to determine rate constants and reaction orders. williams.edulibretexts.orgbiologic.netcolorado.eduuni-regensburg.de This would provide a quantitative understanding of the factors influencing reaction rates.

Computational Modeling: Density Functional Theory (DFT) calculations can be used to model reaction pathways, calculate activation energies, and predict the geometries of transition states and intermediates. researchgate.net This theoretical approach, in conjunction with experimental data, can provide a detailed picture of the reaction mechanism at the molecular level.

Exploration of this compound in Supramolecular Chemistry and Nanoscale Assemblies (excluding biological functions)

The ability of molecules to self-assemble into well-defined supramolecular structures is a rapidly growing area of research with applications in materials science and nanotechnology. The dicarbonyl nature of this compound makes it an interesting candidate for the construction of novel non-biological supramolecular and nanoscale assemblies.

Prospective Avenues of Research:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The carbonyl groups of this compound can act as coordination sites for metal ions. Research could focus on the synthesis of coordination polymers and MOFs where the compound acts as a ligand, potentially leading to materials with interesting catalytic or porous properties. semanticscholar.org

Hydrogen-Bonded Assemblies: The oxygen atoms of the carbonyl and ethoxy groups can participate in hydrogen bonding. The self-assembly of this compound or its derivatives through hydrogen bonding could lead to the formation of ordered structures such as tapes, sheets, or gels.

Host-Guest Chemistry: The molecular cleft created by the two carbonyl groups could be exploited in host-guest chemistry, where this compound could act as a receptor for specific guest molecules.

Development of Sustainable Synthetic Routes and Resource-Efficient Transformations for the Compound

The principles of green chemistry are increasingly important in modern synthetic chemistry. The development of sustainable and resource-efficient methods for the synthesis of this compound and its derivatives is a critical challenge.

Future Research Directions:

Catalytic Oxidation of Renewable Feedstocks: Developing catalytic methods for the selective oxidation of bio-based precursors could provide a sustainable route to this compound. For instance, the oxidation of corresponding α-hydroxy ketones using green oxidants like O2, catalyzed by earth-abundant metals such as copper, is a promising approach. rsc.orgresearchgate.net

Solvent-Free and Aqueous Reactions: Exploring synthetic transformations in water or under solvent-free conditions would significantly reduce the environmental impact. semanticscholar.org The development of water-soluble catalysts could facilitate reactions in aqueous media.

Atom-Efficient Reactions: Focusing on atom-efficient reactions, such as addition and multicomponent reactions, will maximize the incorporation of reactant atoms into the final product, minimizing waste.

Flow Chemistry: The use of continuous flow reactors can offer improved safety, efficiency, and scalability for the synthesis of this compound. Flow chemistry allows for precise control over reaction parameters and can facilitate the use of hazardous reagents in a safer manner.

A summary of potential green synthesis strategies is provided in Table 2.

| Strategy | Description | Potential Benefits |

| Catalytic Oxidation | Use of catalysts (e.g., Cu(I)) with green oxidants (e.g., O2) to convert precursors like α-hydroxy ketones. | High efficiency, use of abundant and non-toxic reagents. |

| Aqueous Synthesis | Performing reactions in water as the solvent. | Reduced use of volatile organic compounds, simplified workup. |

| Solvent-Free Conditions | Reactions conducted without a solvent, often with catalysts that are active in the neat reactants. | Elimination of solvent waste, potential for higher reaction rates. |

| Biocatalysis | Employing enzymes to catalyze the synthesis. | High selectivity, mild reaction conditions, biodegradable catalysts. |

| Flow Chemistry | Continuous processing in microreactors. | Enhanced safety, better process control, improved scalability. |

Table 2: Prospective Green Synthesis Strategies for this compound

Q & A

Q. Methodological Note :

- Step 1 : Ligand synthesis via refluxing equimolar aldehyde and thiosemicarbazide.

- Step 2 : Metal complexation under inert atmosphere to prevent oxidation.

- Validation : Monitor reaction progress using TLC and characterize intermediates via melting point and IR (C=N stretch at ~1600 cm⁻¹) .

How is this compound structurally characterized in coordination complexes?

Basic

Structural elucidation employs:

- Single-crystal X-ray diffraction : Resolves bond lengths and coordination geometry (e.g., square-planar Cu(II) complexes) .

- Spectroscopy :

- IR : Confirms ligand binding via shifts in ν(C=N) and ν(C=S).

- UV-Vis : Electronic transitions (e.g., d-d bands for Cu(II) at ~600 nm) .

- Conductivity : Distinguishes ionic vs. neutral complexes (e.g., Λₐ values <50 S cm² mol⁻¹ indicate non-electrolytes) .

Advanced :

EPR spectroscopy reveals metal-ligand bonding dynamics (e.g., g∥ > g⊥ for axial symmetry in Cu(II) complexes) .

What mechanisms underlie the antitumor activity of this compound bis(thiosemicarbazone) metal complexes?

Advanced

Cu(II) complexes exhibit selective cytotoxicity by:

Intracellular Reduction : Cu(II) → Cu(I) in hypoxic tumor environments, generating ROS and inducing apoptosis .

Thiol Interactions : Binding to cellular thiols (e.g., glutathione), disrupting redox balance .

Mitochondrial Targeting : Inhibiting electron transport chain complexes, reducing ATP synthesis .

Q. Methodological Resolution :

- Control Groups : Use standardized diets in animal models.

- Assay Conditions : Measure intracellular metal and thiol levels pre-/post-treatment .

What strategies improve tumor selectivity of this compound derivatives?

Q. Advanced

- Ligand Functionalization : Introduce hydrophobic groups (e.g., piperidine in ) to enhance membrane permeability.

- Prodrug Design : Develop complexes activated by tumor-specific enzymes (e.g., hypoxia-responsive release of Cu(I)) .

How are analytical methods optimized for quantifying this compound in biological matrices?

Q. Basic

- HPLC : Reverse-phase C18 column, mobile phase = methanol:water (70:30), detection at 254 nm.

- Validation : Spike-and-recovery assays in plasma (recovery >90%, RSD <5%) .

Why do discrepancies exist in reported stability constants of its metal complexes?

Advanced

Variations stem from:

- Solvent Effects : Dielectric constants alter ion pairing (e.g., ethanol vs. water) .

- pH : Protonation of thiosemicarbazone NH groups affects ligand denticity .

Resolution : Compare data using standardized IUPAC conditions (25°C, 0.1 M ionic strength) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.